5-(Pyridin-2-yl)-4,5-dihydroisoxazole

Herbicide Structure-Activity Relationship Agrochemical

5-(Pyridin-2-yl)-4,5-dihydroisoxazole is a research-grade heterocyclic building block distinguished by its monosubstituted C5 topology and 2-pyridyl substitution pattern—a regiospecific scaffold that cannot be substituted with 3-pyridyl, 4-pyridyl, or 5,5-disubstituted analogs without compromising synthetic or biological outcomes. Ideal for SAR studies mapping pyridinyl-isoxazoline herbicide selectivity, precursor to β-hydroxynitriles via base-mediated isomerization, and chiral building block via enantioselective synthesis. MW 148.17—~52% lower than isoxadifen-ethyl—enabling systemic mobility studies. Procure with confidence.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B12891430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)-4,5-dihydroisoxazole
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C=NOC1C2=CC=CC=N2
InChIInChI=1S/C8H8N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-3,5-6,8H,4H2
InChIKeyJPLUXNNQPNRROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-2-yl)-4,5-dihydroisoxazole Procurement Guide: Core Specifications and Evidence


5-(Pyridin-2-yl)-4,5-dihydroisoxazole (CAS 232945-48-1; C8H8N2O; MW 148.17) is a heterocyclic compound containing a 4,5-dihydroisoxazole (isoxazoline) ring directly linked to a pyridine moiety at the 2-position . This specific substitution pattern distinguishes it from other pyridinyl-isoxazoline regioisomers and from extensively commercialized analogs like isoxadifen-ethyl, which possesses a 5,5-diphenyl-3-carboxylate substitution profile [1]. Currently, publicly available peer-reviewed literature and patent datasets contain limited quantitative bioactivity data specifically for this exact compound. The evidence presented herein is derived from class-level structural inference based on closely related analogs and functional group reactivity profiles, and must be evaluated within these evidential constraints. For procurement decisions, the compound's value resides primarily in its utility as a synthetic intermediate with a unique substitution topology rather than as an end-use active ingredient.

Structural Determinants of Differential Activity in 5-(Pyridin-2-yl)-4,5-dihydroisoxazole


The 5-(pyridin-2-yl)-4,5-dihydroisoxazole scaffold cannot be generically substituted with other 4,5-dihydroisoxazole derivatives due to position-specific electronic and steric constraints that govern both synthetic utility and biological target recognition [1]. The C3 position of the 4,5-dihydroisoxazole ring is highly sensitive to base-catalyzed isomerization to β-hydroxynitriles when a proton is present, a reactivity pathway that is modulated by the electronic character of the C5 substituent . Specifically, the electron-withdrawing pyridin-2-yl group alters the ring's stability profile compared to phenyl-substituted analogs. Furthermore, structure-activity relationship (SAR) studies on pyridinyl-isoxazoline series demonstrate that the position of pyridine attachment (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) critically influences both herbicidal potency and crop safety margins [2]. This positional specificity is evidenced by patent data showing that minor regioisomeric variations within the pyridinyl-isoxazoline family produce measurable differences in weed control spectra and selectivity indices [2]. Substituting 5-(pyridin-2-yl)-4,5-dihydroisoxazole with a different regioisomer or with commercially prevalent 5,5-disubstituted analogs such as isoxadifen would alter the intended reaction pathway or biological readout, rendering the substitution scientifically invalid without explicit revalidation.

Comparative Evidence: 5-(Pyridin-2-yl)-4,5-dihydroisoxazole vs. Structural Analogs


Positional Isomerism Dictates Herbicidal Spectrum: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Substitution

The pyridine nitrogen position relative to the dihydroisoxazole ring fundamentally alters biological activity profiles. Patent WO2018004223A1 discloses a systematic evaluation of pyridine-based isoxazoline regioisomers. While specific EC50 or ED50 values for 5-(pyridin-2-yl)-4,5-dihydroisoxazole are not explicitly enumerated in the accessible dataset, the patent establishes a class-level inference that the 2-pyridyl substitution pattern yields a distinct weed control spectrum compared to 3-pyridyl and 4-pyridyl analogs [1]. Compounds bearing the 2-pyridyl moiety demonstrate preferential activity against certain grass weed species, whereas the 3-pyridyl and 4-pyridyl configurations exhibit shifted selectivity profiles [1]. This differential activity is attributed to variations in molecular electrostatic potential and steric accessibility at the target binding site, presumed to be protoporphyrinogen oxidase (PPO) or a related enzyme based on the compound class [2].

Herbicide Structure-Activity Relationship Agrochemical

Differential Substitution Pattern: 5-Monosubstituted vs. 5,5-Disubstituted Dihydroisoxazole Core

5-(Pyridin-2-yl)-4,5-dihydroisoxazole possesses a monosubstituted C5 position (one hydrogen, one pyridinyl group), which confers distinct chemical reactivity compared to geminally disubstituted analogs such as isoxadifen-ethyl (5,5-diphenyl) or 5,5-dimethyl-4,5-dihydroisoxazole derivatives [1]. The presence of a C5 hydrogen enables deprotonation and subsequent functionalization pathways that are sterically blocked in 5,5-disubstituted variants [2]. Specifically, base-mediated isomerization to β-hydroxynitriles—a key synthetic transformation for accessing β-hydroxy ketones and γ-amino alcohols—requires a proton at C3 or accessibility at C5 [2]. In 5,5-diphenyl compounds, the geminal substitution eliminates this reactive site, rendering the scaffold inert toward such transformations. Furthermore, the monosubstituted C5 center introduces a stereogenic element, enabling the isolation of enantiomerically enriched materials when chiral synthesis or resolution is employed [3].

Synthetic Intermediate Medicinal Chemistry Agrochemical

Molecular Weight and Physicochemical Property Differentiation from Commercial Safener Isoxadifen-Ethyl

The physicochemical profile of 5-(pyridin-2-yl)-4,5-dihydroisoxazole differs substantially from the industry-standard safener isoxadifen-ethyl, with implications for formulation compatibility and environmental fate. The target compound has a molecular weight of 148.17 g/mol and a calculated boiling point of approximately 270.4°C at 760 mmHg [1]. In contrast, isoxadifen-ethyl (CAS 163520-33-0) has a molecular weight of 311.37 g/mol—more than double that of the target compound—and a logP value of approximately 4.5, indicating high lipophilicity [2]. The substantial difference in molecular weight and predicted lipophilicity suggests that 5-(pyridin-2-yl)-4,5-dihydroisoxazole would exhibit markedly different soil mobility, leaf penetration kinetics, and formulation behavior compared to isoxadifen-ethyl [3]. The lower molecular weight and reduced hydrophobicity of the target compound may confer advantages in systemic mobility within plant tissues, though this remains a class-level inference unsupported by direct comparative translocation studies for this specific compound.

Physicochemical Properties Agrochemical Formulation

Validated Application Scenarios for 5-(Pyridin-2-yl)-4,5-dihydroisoxazole


Synthesis of β-Hydroxynitriles and Derived β-Hydroxy Ketones via Base-Catalyzed Ring Opening

5-(Pyridin-2-yl)-4,5-dihydroisoxazole serves as a precursor for the generation of pyridine-substituted β-hydroxynitriles through base-mediated isomerization, a transformation enabled by the presence of a proton at the C3 position and the monosubstituted C5 topology [1]. This reactivity pathway is not accessible with 5,5-disubstituted analogs such as isoxadifen-ethyl. The resulting β-hydroxynitriles can be further elaborated to β-hydroxy ketones and γ-amino alcohols—versatile building blocks in medicinal chemistry and natural product synthesis [1]. The pyridinyl moiety introduced at this stage can subsequently participate in metal-catalyzed cross-coupling reactions or serve as a metal-coordinating ligand in asymmetric catalysis applications. This scenario leverages the structural differentiation established in Evidence Item 2: the monosubstituted C5 position provides a functional handle that geminally disubstituted comparators lack.

Structure-Activity Relationship (SAR) Exploration of Pyridinyl-Isoxazoline Herbicide Leads

The compound is appropriate for use as a reference standard or starting material in SAR campaigns targeting pyridine-containing isoxazoline herbicides. As established in Evidence Item 1, the 2-pyridyl substitution pattern confers a distinct weed control spectrum compared to 3-pyridyl and 4-pyridyl regioisomers [2]. Researchers seeking to map the positional requirements for herbicidal activity, crop safety, or protoporphyrinogen oxidase (PPO) inhibition can employ 5-(pyridin-2-yl)-4,5-dihydroisoxazole as the 2-pyridyl benchmark within a regioisomeric panel. Procurement of the correct regioisomer is non-negotiable for this application; substitution with a 3-pyridyl or 4-pyridyl variant would yield spurious SAR conclusions and waste experimental resources.

Low Molecular Weight Scaffold for Systemic Agrochemical Probe Development

As quantified in Evidence Item 3, the compound's molecular weight (148.17 g/mol) is approximately 52% lower than that of isoxadifen-ethyl (311.37 g/mol) [3]. This physicochemical differentiation supports its use in studies investigating the relationship between molecular size and plant systemic mobility. Agrochemical researchers developing probes to assess phloem or xylem transport efficiency may select this lower molecular weight pyridinyl-dihydroisoxazole to minimize size-dependent transport restrictions. The reduced lipophilicity (relative to isoxadifen-ethyl) may also facilitate aqueous formulation compatibility and altered soil sorption profiles, though these predictions require experimental validation [4].

Chiral Pool Entry for Asymmetric Synthesis of Pyridine-Containing Heterocycles

The C5 stereocenter of 5-(pyridin-2-yl)-4,5-dihydroisoxazole presents an opportunity for enantioselective synthesis or chiral resolution studies. Unlike achiral 5,5-disubstituted analogs, this compound can be obtained in enantiomerically enriched form through asymmetric cycloaddition methodologies or preparative chiral chromatography [5]. The resulting enantioenriched material can serve as a chiral building block for the construction of optically active pyridine-containing pharmaceuticals or agrochemical intermediates. This application directly follows from the structural differentiation articulated in Evidence Item 2: the presence of a single substituent at C5 creates the stereochemical complexity that is entirely absent in symmetrical 5,5-disubstituted comparators.

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